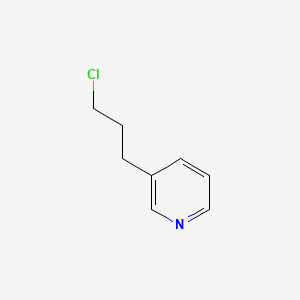

3-(3-Chloropropyl)pyridine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(3-chloropropyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClN/c9-5-1-3-8-4-2-6-10-7-8/h2,4,6-7H,1,3,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRMAZKNPBZDWDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30276837 | |

| Record name | 3-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21011-66-5 | |

| Record name | 3-(3-chloropropyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30276837 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 3 Chloropropyl Pyridine and Its Analogues

Strategic Approaches to Pyridine (B92270) Ring Functionalization for Chloropropyl Incorporation

The introduction of an alkyl chain at a specific position on the pyridine ring is a significant synthetic challenge due to the inherent electronic properties of the heterocycle. The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the ortho (C2/C6) and para (C4) positions, while electrophilic substitution, which would favor the meta (C3/C5) position, is often difficult. Consequently, direct C-H functionalization and cross-coupling reactions have emerged as powerful tools for the regioselective synthesis of substituted pyridines.

Regioselective C-H Functionalization of Pyridine Rings

Direct C-H functionalization is an atom-economical and increasingly favored strategy for the synthesis of substituted pyridines. This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences.

While the primary goal is the synthesis of a meta-substituted pyridine, understanding ortho-selective methodologies provides a comprehensive picture of pyridine reactivity. Ortho-alkylation is often facilitated by directing groups or through the intrinsic electronic preference of the pyridine ring. Transition metal-catalyzed C-H activation is a common strategy. For instance, ruthenium catalysts have been shown to mediate the ortho-alkylation of azoarenes with alkyl bromides. researchgate.net Although not directly applied to the synthesis of 3-(3-Chloropropyl)pyridine, these methods highlight the potential for regioselective alkylation of N-heterocycles. Palladium-catalyzed C-H functionalization of pyridine N-oxides is another powerful method for achieving ortho-selectivity. researchgate.net

A chiral phosphine (B1218219) oxide-ligated Ni-Al bimetallic catalyst has been developed for the enantioselective C2-H alkylation of pyridines with 1,3-dienes, accommodating a wide range of pyridine substrates. researchgate.net This illustrates the advances in achieving high regioselectivity in pyridine functionalization.

| Catalyst System | Alkylating Agent | Substrate Scope | Key Features |

| [Ru(p-cymene)Cl2]2 | Alkyl bromides | Azoarenes | meta/ortho selectivity switchable by ligand environment. researchgate.net |

| Pd(OAc)2 | Alkenes | Pyridine N-oxides | Highly selective ortho-alkenylation. researchgate.net |

| Chiral phosphine oxide/Ni-Al | 1,3-Dienes | Various pyridines | Enantioselective C2-H alkylation. researchgate.net |

This table presents examples of ortho-selective C-H alkylation methodologies for pyridine and related N-heterocycles.

Achieving meta-selectivity in the C-H functionalization of pyridines is a significant challenge due to the ring's inherent electronic properties. nih.govnih.gov However, recent advances have provided several strategies to overcome this hurdle. One of the most promising approaches involves a temporary dearomatization of the pyridine ring. This strategy converts the pyridine into a more electron-rich intermediate, which then reacts with electrophiles at the position corresponding to the meta-position of the original pyridine. Subsequent rearomatization yields the meta-functionalized product. nih.govsnnu.edu.cnnih.govresearchgate.net

A protocol for highly regioselective meta-C−H functionalization of pyridines has been developed using a redox-neutral dearomatization-rearomatization process. This has been successfully applied for trifluoromethylation, halogenation, and other functionalizations. researchgate.net While direct chloropropylation via this method has not been explicitly detailed, the strategy's tolerance for various functional groups suggests its potential applicability.

Another strategy involves the use of directing groups, which can steer the functionalization to the meta-position. However, directing-group-free approaches are more desirable for their efficiency. nih.gov

| Strategy | Key Principle | Applicable Functionalizations |

| Dearomatization-Rearomatization | Temporary conversion to an electron-rich dihydropyridine (B1217469) intermediate. | Halogenation, trifluoromethylation, sulfanylation. nih.govresearchgate.net |

| Lewis Acid Catalysis | Ni/Lewis acid co-catalysis for meta-alkenylation. snnu.edu.cn | Alkenylation. |

| Iridium Catalysis | Ir-catalyzed meta-borylation. snnu.edu.cn | Borylation. |

This table summarizes key strategies for achieving meta-selective C-H functionalization of pyridines.

Direct alkylation at the C-4 position of the pyridine ring has been achieved with high regioselectivity through mechanochemical activation. organic-chemistry.orgresearchgate.net This solvent-free method utilizes ball-milling to activate magnesium metal, which then mediates the direct C-4-H alkylation of pyridines with alkyl halides. organic-chemistry.orgresearchgate.net The reaction is believed to proceed through a radical-radical coupling pathway. organic-chemistry.org This approach has a broad substrate scope and is tolerant of various functional groups. organic-chemistry.orgresearchgate.net

A study by Yu and colleagues demonstrated the use of mechanochemically activated magnesium(0) metal as a highly effective mediator for this transformation. researchgate.net This method provides an efficient and sustainable alternative to traditional solution-phase reactions. organic-chemistry.org Another approach to C-4 alkylation involves a Minisci-type decarboxylative reaction, which can be controlled for C-4 selectivity by using a maleate-derived blocking group. nih.govnih.gov

| Method | Activating Agent | Alkylating Agent | Key Features |

| Mechanochemical Activation | Magnesium(0) metal | Alkyl halides | Solvent-free, high regioselectivity for C-4. organic-chemistry.orgresearchgate.net |

| Minisci-type Reaction | AgNO3 / (NH4)2S2O8 | Carboxylic acids | Use of a blocking group for C-4 selectivity. nih.govnih.gov |

This table outlines methods for the C-4 selective alkylation of pyridines.

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are a powerful and versatile tool for forming carbon-carbon bonds, and they represent a key strategy for the synthesis of 3-alkylpyridines from pre-functionalized starting materials.

Nickel-catalyzed reductive cross-coupling reactions have emerged as a robust method for the formation of C(sp²)-C(sp³) bonds. researchgate.net This approach typically involves the coupling of a halopyridine with an alkyl halide in the presence of a nickel catalyst and a stoichiometric reductant, such as manganese or zinc. dntb.gov.ua

A notable example is the nickel-catalyzed reductive cross-electrophile coupling between a substituted 2-chloropyridine (B119429) and ethyl 3-chloropropanoate, using manganese dust as the reductant. dntb.gov.ua While this example demonstrates a C-2 functionalization, the principle can be extended to 3-halopyridines for the synthesis of 3-alkylpyridines. The choice of ligand is crucial for the success of these reactions, with picolinamide (B142947) ligands showing promise in nickel-catalyzed reductive cross-coupling of aryl bromides. researchgate.net

The general mechanism is thought to involve the reduction of a Ni(II) precatalyst to a more reactive Ni(0) species, which then undergoes oxidative addition to the halopyridine. Subsequent steps involving the alkyl halide and reductive elimination lead to the final product.

| Nickel Catalyst | Reductant | Halopyridine | Alkyl Halide | Ligand |

| NiCl2(dme) | Mn | 2-Chloropyridine | Ethyl 3-chloropropanoate | None specified |

| Ni(II) precatalyst | Not specified | Aryl bromides | Cyclopropyl bromide | Picolinamide |

| NiBr2·diglyme | Zn | Aryl chlorides | Primary alkyl chlorides | Not specified |

This table provides examples of nickel-catalyzed reductive cross-coupling reactions relevant to the alkylation of halopyridines.

Suzuki-Miyaura Cross-Coupling for Pyridyl Arylation

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. researchgate.netscispace.com While traditionally used for aryl-aryl bond formation, this palladium-catalyzed reaction can be adapted for the synthesis of 3-alkylpyridines. In a hypothetical approach to this compound, a 3-halopyridine could be coupled with a (3-chloropropyl)boronic acid or its corresponding ester.

This reaction typically employs a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) or palladium(II) acetate (B1210297) with a suitable phosphine ligand, and a base. researchgate.net The choice of solvent, base, and ligand is crucial for the successful coupling of heterocyclic substrates. researchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling

| Parameter | Example |

| Pyridine Substrate | 3-Bromopyridine |

| Boronic Acid/Ester | (3-Chloropropyl)boronic acid pinacol (B44631) ester |

| Catalyst | Pd(PPh₃)₄ |

| Base | K₂CO₃ |

| Solvent | Toluene/Water or Dioxane/Water |

| Temperature | 80-110 °C |

This table presents a generalized set of conditions and would require optimization for the specific synthesis of this compound.

Challenges in this approach include the potential for side reactions involving the chloroalkyl chain and the generally lower reactivity of 3-halopyridines in such cross-coupling reactions compared to their 2- and 4-isomers.

Photoredox Alkylation of Halopyridines

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. nih.gov This methodology can be applied to the alkylation of pyridines. For the synthesis of this compound, a strategy could involve the reaction of a 3-halopyridine with a suitable precursor of a 3-chloropropyl radical.

The reaction is initiated by a photocatalyst, typically an iridium or ruthenium complex, which, upon excitation by visible light, can engage in single-electron transfer (SET) processes. mdpi.com An alkyl radical precursor, such as an alkylsulfone or a carboxylic acid derivative, can be reduced or oxidized by the excited photocatalyst to generate the desired alkyl radical. rsc.org This radical can then add to the protonated pyridine ring.

Table 2: Key Components in Photoredox Alkylation

| Component | Function | Example |

| Photocatalyst | Absorbs light and initiates SET | fac-Ir(ppy)₃ |

| Halopyridine | Radical acceptor | 3-Bromopyridine |

| Radical Precursor | Source of the alkyl radical | 4-Chlorobutanoic acid |

| Reductant/Oxidant | Regenerates the photocatalyst | Hantzsch ester or an amine |

| Solvent | Solubilizes reactants | Acetonitrile (B52724), DMSO |

This table outlines the general components for a photoredox-catalyzed alkylation. Specific conditions would need to be developed for the target molecule.

A key challenge in this approach is controlling the regioselectivity of the radical addition to the pyridine ring, as mixtures of isomers can be formed.

Nucleophilic Substitution Strategies on Pyridine Ring Systems

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings like pyridine. stackexchange.comyoutube.com The pyridine ring is activated towards nucleophilic attack at the 2- and 4-positions due to the electron-withdrawing nature of the nitrogen atom. The 3-position is significantly less reactive towards nucleophilic substitution. youtube.com

A direct SNAr reaction on a 3-halopyridine with a nucleophile that would introduce the 3-chloropropyl side chain is generally not a favored approach due to the low reactivity of the 3-position. youtube.com However, under forcing conditions or with highly activated substrates, this transformation might be possible. A more plausible, though still challenging, strategy could involve the reaction of a pyridinium (B92312) salt, which is more activated towards nucleophilic attack.

Degenerate Ring Transformation for Pyridine Core Reconstruction

Degenerate ring transformations of pyridinium salts have been reported as a method for the synthesis of substituted pyridines. nih.gov For instance, the reaction of certain pyridinium salts with in situ generated 3-aminocrotononitrile (B73559) can lead to the formation of 2-methylnicotinonitrile derivatives through a complex recyclization process. nih.gov

While not a direct route to this compound, this methodology highlights the possibility of reconstructing the pyridine ring to introduce desired substituents. A hypothetical application would require the design of a suitable open-chain intermediate that could be cyclized to form the 3-alkylated pyridine core. Another potential, though less direct, strategy involves the transformation of other heterocyclic systems, such as furans, into pyridines. nih.gov However, these methods are often complex and may not be the most efficient for preparing a relatively simple molecule like this compound.

Synthesis of the Chloropropyl Side Chain and its Attachment

A more direct and common approach to the synthesis of this compound involves the modification of a precursor molecule that already contains the pyridine-3-yl moiety and a three-carbon side chain. The most logical precursor is 3-(pyridin-3-yl)propan-1-ol.

Methods for Introducing Halogenated Alkyl Chains onto Pyridine Nuclei

The introduction of a halogenated alkyl chain can be achieved by converting the terminal hydroxyl group of 3-(pyridin-3-yl)propan-1-ol into a chlorine atom. Several standard organic transformations are available for this purpose.

Reaction with Thionyl Chloride: Thionyl chloride (SOCl₂) is a common reagent for the conversion of primary alcohols to alkyl chlorides. reddit.comyoutube.comyoutube.comgauthmath.com The reaction typically proceeds with the formation of sulfur dioxide and hydrogen chloride as byproducts. gauthmath.com The presence of a base, such as pyridine itself or triethylamine, is often used to neutralize the generated HCl.

Appel Reaction: The Appel reaction provides a mild method for converting alcohols to alkyl halides using triphenylphosphine (B44618) (PPh₃) and a carbon tetrahalide, such as carbon tetrachloride (CCl₄). organic-chemistry.orgwikipedia.orgnrochemistry.comorganic-synthesis.com This reaction proceeds with inversion of configuration at a stereocenter, although this is not relevant for the synthesis of this compound from an achiral precursor.

Mitsunobu Reaction: The Mitsunobu reaction allows for the conversion of an alcohol to a variety of functional groups, including chlorides, with inversion of stereochemistry. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net This reaction uses triphenylphosphine and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD), in the presence of a chloride source like zinc chloride or lithium chloride.

Precursors and Reagents for Chloropropyl Moiety Incorporation

The key precursor for the most practical synthesis of this compound is 3-(pyridin-3-yl)propan-1-ol . This alcohol is commercially available or can be synthesized through various methods, such as the reduction of 3-(pyridin-3-yl)propanoic acid or its esters.

The reagents for the chlorination step are well-established and are summarized in the table below.

Table 3: Reagents for the Chlorination of 3-(Pyridin-3-yl)propan-1-ol

| Reagent System | Reaction Name | Typical Conditions |

| Thionyl Chloride (SOCl₂) | Chlorination | Neat or in a solvent like CH₂Cl₂, often with a base (e.g., pyridine) at 0 °C to reflux |

| Triphenylphosphine (PPh₃) / Carbon Tetrachloride (CCl₄) | Appel Reaction | Inert solvent (e.g., CH₂Cl₂, CH₃CN) at room temperature |

| PPh₃ / DEAD / LiCl or ZnCl₂ | Mitsunobu Reaction | Anhydrous THF or CH₂Cl₂ at 0 °C to room temperature |

This table provides an overview of common reagents and conditions for the conversion of an alcohol to a chloride.

The choice of method would depend on factors such as the scale of the reaction, the desired purity of the product, and the tolerance of other functional groups in more complex analogues. For the synthesis of this compound, the reaction with thionyl chloride is often a cost-effective and efficient choice.

Emerging Sustainable Synthetic Approaches for Pyridine Derivatives

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyridine derivatives to minimize environmental impact and enhance efficiency. These approaches focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Green Chemistry Principles in Halogenated Pyridine Synthesis

The synthesis of halogenated pyridines is traditionally associated with harsh reagents and significant waste production. Green chemistry principles aim to mitigate these issues through several strategies. One key principle is atom economy, which seeks to maximize the incorporation of all materials used in the process into the final product. The development of catalytic systems that are highly selective and efficient is central to improving atom economy in halogenation reactions.

Another important aspect is the use of safer solvents. Traditional syntheses often employ chlorinated solvents, which are toxic and environmentally persistent. The shift towards greener solvents, such as water, ionic liquids, or even solvent-free reaction conditions, is a major focus of research. For instance, certain pyridine derivatives can be synthesized in aqueous media, which significantly reduces the environmental footprint of the process.

The principle of designing for energy efficiency is also being addressed. Microwave-assisted synthesis, for example, can dramatically reduce reaction times and energy consumption compared to conventional heating methods. Furthermore, the development of catalytic processes that operate at lower temperatures and pressures contributes to a more sustainable synthesis of halogenated pyridines.

Utilization of Heterogeneous and Recyclable Catalysts

The use of heterogeneous and recyclable catalysts is a cornerstone of green chemistry in pyridine synthesis. These catalysts offer significant advantages over their homogeneous counterparts, including ease of separation from the reaction mixture, reduced waste generation, and the potential for multiple reuse cycles.

Metal-organic frameworks (MOFs) have emerged as promising heterogeneous catalysts. For example, a Cu(II)-based MOF has been shown to be an effective and recyclable catalyst for the synthesis of substituted pyridines from cyclic ketones and propargylamine. This catalyst maintained high activity over several cycles, demonstrating its potential for industrial applications.

Magnetically recoverable catalysts are another innovative approach. These catalysts, often based on iron oxide nanoparticles coated with a catalytic species, can be easily removed from the reaction mixture using an external magnet. This simplifies the work-up procedure and minimizes catalyst loss. Examples include Fe3O4-supported sulfonic acid catalysts used in multicomponent reactions to produce various pyridine derivatives.

Polymer-supported catalysts, such as polyvinyl pyridine (PVP), also serve as effective and recyclable heterogeneous catalysts. PVP has been utilized as a basic catalyst in aza-Michael reactions to produce adducts in excellent yields. The solid nature of the catalyst allows for simple filtration and reuse.

| Catalyst Type | Example | Application in Pyridine Synthesis | Key Advantages |

| Metal-Organic Framework (MOF) | Cu(II)-based MOF | Annulation of cyclic ketones | High efficiency, recyclability |

| Magnetically Recoverable | Fe3O4@SiO2@Pr-SO3H | Multicomponent synthesis of indenopyridines | Easy separation, reusability |

| Polymer-Supported | Polyvinyl Pyridine (PVP) | aza-Michael reactions | Heterogeneous, recyclable, high yield |

Microwave-Assisted Synthesis in Pyridine Chemistry

Microwave-assisted organic synthesis has revolutionized the field of pyridine chemistry by offering a rapid and efficient alternative to conventional heating methods. prepchem.com This technique utilizes microwave irradiation to directly heat the reactants, leading to significantly shorter reaction times, higher yields, and often, cleaner reaction profiles. organic-chemistry.org

The benefits of microwave-assisted synthesis extend to various other pyridine-forming reactions, including multicomponent reactions and the synthesis of fused pyridine systems. The ability to precisely control the reaction temperature and pressure in modern microwave reactors further enhances the reproducibility and scalability of these processes. prepchem.comgoogle.com

| Reaction Type | Conditions | Reaction Time | Yield | Reference |

| Bohlmann-Rahtz Synthesis | Microwave, 170°C, DMSO | 10-20 min | Up to 98% | organic-chemistry.org |

| Imidazo[1,5-a]pyridine Synthesis | Microwave, 155°C, Acetonitrile | 50 min | >80% | nih.gov |

| Polyimide Synthesis | Microwave, One-pot polycondensation | Shorter time than conventional | High | patsnap.com |

Mechanochemical Activation in Pyridine Functionalization

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly developing field in green chemistry. This solvent-free technique offers a sustainable alternative to traditional solution-based synthesis. In the context of pyridine functionalization, mechanochemical activation, often through ball milling, can promote reactions that are difficult to achieve under conventional conditions.

A notable example is the C-4 regioselective alkylation of pyridines. By using mechanochemically activated magnesium metal, it is possible to achieve the selective functionalization of the 4-position of the pyridine ring. This method avoids the need for bulk solvents and can lead to higher yields and selectivities compared to solution-phase reactions. The mechanical force generated during milling can break down the crystal lattice of the reagents, increasing their reactivity and facilitating the chemical transformation.

Synthesis of Specific Analogues and Related Compounds

The development of synthetic routes to specific analogues of this compound is crucial for exploring their structure-activity relationships and potential applications.

Synthetic Pathways to 4-(3-chloropropyl)pyridine (B3059532)

While direct, single-step syntheses of 4-(3-chloropropyl)pyridine are not extensively documented in readily available literature, a plausible multi-step synthetic pathway can be constructed based on established organic transformations. A common strategy involves the initial synthesis of a precursor molecule, 4-(3-hydroxypropyl)pyridine, followed by chlorination.

Step 1: Synthesis of 4-(3-hydroxypropyl)pyridine

One potential route to 4-(3-hydroxypropyl)pyridine starts from 4-picoline. The methyl group of 4-picoline can be deprotonated using a strong base, such as lithium diisopropylamide (LDA), to form a nucleophilic anion. This anion can then react with an appropriate electrophile, such as ethylene (B1197577) oxide, to extend the carbon chain. The initial product of this reaction would be 4-(2-hydroxyethyl)pyridine, which could potentially be further elongated, or a different three-carbon electrophile could be employed.

A more direct approach would be the reaction of the 4-picoline anion with a protected 2-chloroethanol, followed by deprotection. However, a more commonly referenced method for creating such sidechains is through the reduction of a corresponding ketone. For instance, the synthesis of 4-(2'-hydroxypropyl)-pyridine has been achieved by the reduction of 4-(2'-oxopropyl)-pyridine using sodium borohydride. prepchem.com A similar strategy could be envisioned for the 3-hydroxypropyl analogue.

Step 2: Chlorination of 4-(3-hydroxypropyl)pyridine

Once 4-(3-hydroxypropyl)pyridine is obtained, the hydroxyl group can be converted to a chloro group using standard chlorinating agents. Thionyl chloride (SOCl2) is a common and effective reagent for this transformation. The reaction is typically carried out in an inert solvent, and the byproducts, sulfur dioxide and hydrogen chloride, are gaseous, which simplifies the work-up procedure. Other chlorinating agents, such as phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3), could also be employed.

Functionalization of 4-picoline: Introduction of a three-carbon chain with a terminal functional group that can be converted to a hydroxyl group.

Formation of 4-(3-hydroxypropyl)pyridine: Conversion of the intermediate from step 1 to the corresponding alcohol.

Chlorination: Reaction of 4-(3-hydroxypropyl)pyridine with a chlorinating agent to yield the final product, 4-(3-chloropropyl)pyridine.

This proposed pathway leverages well-established reactions in organic synthesis and provides a logical approach to the preparation of 4-(3-chloropropyl)pyridine.

Preparation of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) and its Derivatives

The synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine is a key step in the preparation of various pharmaceutically active compounds. chemicalbook.com This intermediate is typically synthesized via the alkylation of 1-(3-chlorophenyl)piperazine (B195711). Several methods have been reported, employing different reagents and reaction conditions to achieve this transformation.

One common synthetic route involves the reaction of 1-(3-chlorophenyl)piperazine hydrochloride with 1-bromo-3-chloropropane (B140262). prepchem.comglobalresearchonline.netgoogle.comprepchem.com This reaction is typically carried out in a biphasic system of acetone (B3395972) and water, in the presence of a base such as sodium hydroxide. prepchem.comglobalresearchonline.net The base neutralizes the hydrochloride salt of the starting material and facilitates the nucleophilic substitution reaction. The temperature is initially maintained at 0-10°C during the addition of the base. prepchem.comgoogle.com After the initial addition, the reaction is stirred for an extended period at room temperature to ensure completion. prepchem.comgoogle.com The desired product, 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine, is then isolated from the organic phase. prepchem.comprepchem.com For purification, it can be converted to its hydrochloride salt by treatment with hydrochloric acid, which can then be recrystallized. prepchem.com The free base can be regenerated by treatment with an aqueous base. prepchem.com

An alternative procedure utilizes microwave irradiation to accelerate the reaction. chemicalbook.com In this method, 1-(3-chlorophenyl)piperazine hydrochloride is reacted with 1-bromo-3-chloropropane in the presence of potassium carbonate as the base and tetrabutylammonium (B224687) bromide (TBAB) as a phase transfer catalyst. chemicalbook.com The solvent system employed is a mixture of acetonitrile and DMF. chemicalbook.com The progress of the reaction is monitored by thin-layer chromatography (TLC). chemicalbook.com

The general synthetic scheme can be described as a three-step process starting from diethanolamine (B148213). google.com First, diethanolamine is reacted with thionyl chloride to produce bis-(2-chloroethyl)amine hydrochloride. globalresearchonline.netgoogle.com This intermediate is then condensed with 3-chloroaniline (B41212) to form 1-(3-chlorophenyl)piperazine hydrochloride. globalresearchonline.netgoogle.com Finally, alkylation with 1-bromo-3-chloropropane yields 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine. globalresearchonline.netgoogle.com

The resulting 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine serves as a crucial intermediate for the synthesis of various derivatives, including active pharmaceutical ingredients like Trazodone. globalresearchonline.nettdcommons.org For instance, it can be condensed with heterocyclic compounds such as 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one. globalresearchonline.net This subsequent reaction typically involves refluxing the reactants in a suitable solvent like acetonitrile, sometimes with the addition of an acid catalyst like para-toluenesulfonic acid (PTSA). globalresearchonline.net

The following tables summarize the reaction conditions and components for the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine.

Table 1: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (Conventional Method)

| Reactant 1 | Reactant 2 | Base | Solvent System | Temperature | Duration |

| 1-(3-chlorophenyl)piperazine hydrochloride | 1-bromo-3-chloropropane | Sodium Hydroxide | Acetone / Water | 0-10°C (initial), then Room Temperature | 15-18 hours |

Table 2: Synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine hydrochloride (Microwave Method)

| Reactant 1 | Reactant 2 | Base | Catalyst | Solvent System | Method |

| 1-(3-chlorophenyl)piperazine hydrochloride | 1-bromo-3-chloropropane | Potassium Carbonate | TBAB | Acetonitrile / DMF | Microwave Irradiation |

Reactivity and Chemical Transformations of 3 3 Chloropropyl Pyridine

Reactivity Profile of the Pyridine (B92270) Nucleus in the Presence of a Chloropropyl Substituent

The pyridine ring, characterized by the presence of an electronegative nitrogen atom, exhibits a reactivity profile that is distinct from its carbocyclic aromatic counterpart, benzene. The nitrogen atom imparts a partial positive charge on the ring carbons, rendering the pyridine nucleus electron-deficient. imperial.ac.uk This electronic characteristic significantly influences its susceptibility to various chemical transformations. The presence of a 3-chloropropyl substituent, while primarily an alkyl group, can further modulate the reactivity of the pyridine core through inductive effects.

Electrophilic Aromatic Substitution Limitations and Alternative Strategies

Electrophilic aromatic substitution (EAS) reactions on the pyridine ring are considerably more challenging compared to benzene. The electronegativity of the nitrogen atom deactivates the ring towards attack by electrophiles, a characteristic that draws parallels to the reactivity of nitrobenzene. wikipedia.org This deactivation is further exacerbated in acidic conditions, which are common for many EAS reactions, as the nitrogen atom is readily protonated, forming a pyridinium (B92312) salt. This positive charge intensifies the electron-withdrawing nature of the ring, further impeding electrophilic attack.

When electrophilic substitution does occur, it preferentially takes place at the 3- and 5-positions. quimicaorganica.org Attack at the 2-, 4-, or 6-positions results in a carbocation intermediate where one of the resonance structures places a positive charge on the already electron-deficient nitrogen atom, a highly unfavorable energetic state. quimicaorganica.orgstudy.com In contrast, attack at the 3- or 5-position allows the positive charge to be delocalized across the carbon atoms without involving the nitrogen, leading to a more stable intermediate. quimicaorganica.orgstudy.com

Given these limitations, alternative strategies are often employed to achieve substitution on the pyridine ring. One common approach is the use of pyridine N-oxides. The N-oxide group is activating and directs incoming electrophiles to the 4-position. Subsequent deoxygenation can then yield the desired substituted pyridine. Another strategy involves introducing electron-donating groups onto the ring to increase its reactivity towards electrophiles. youtube.com

Table 1: Comparison of Intermediates in Electrophilic Aromatic Substitution of Pyridine

| Position of Electrophilic Attack | Stability of Carbocation Intermediate | Key Feature of Unfavorable Intermediates |

| C-2 | Less Stable | Positive charge on the electronegative nitrogen atom in one resonance structure. study.com |

| C-3 | More Stable | Positive charge is delocalized over carbon atoms only. quimicaorganica.orgstudy.com |

| C-4 | Less Stable | Positive charge on the electronegative nitrogen atom in one resonance structure. study.com |

Nucleophilic Aromatic Substitution Pathways

In stark contrast to its resistance towards electrophilic attack, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). imperial.ac.ukwikipedia.org This reactivity is particularly pronounced when a good leaving group, such as a halide, is present on the ring. Nucleophilic attack is favored at the 2- and 4-positions. stackexchange.comquimicaorganica.orgyoutube.com

The rationale for this regioselectivity lies in the stability of the anionic intermediate (Meisenheimer complex) formed during the reaction. When a nucleophile attacks at the C-2 or C-4 position, the negative charge can be delocalized onto the electronegative nitrogen atom through resonance. stackexchange.comyoutube.com This delocalization provides significant stabilization to the intermediate, thereby lowering the activation energy for the reaction. Conversely, attack at the C-3 position does not allow for the delocalization of the negative charge onto the nitrogen atom, resulting in a less stable intermediate and a slower reaction rate. stackexchange.comquimicaorganica.org

For 3-(3-Chloropropyl)pyridine itself, direct nucleophilic substitution on the pyridine ring is unlikely as there is no leaving group present. However, if a halogen were introduced at the 2- or 4-position of the ring, it would readily undergo substitution by a variety of nucleophiles, including amines, alkoxides, and sulfides. wikipedia.org The Chichibabin reaction, which involves the amination of pyridine at the 2-position using sodium amide, is a classic example of nucleophilic aromatic substitution on the pyridine ring. wikipedia.orgwikipedia.org

Radical Reactions Involving the Pyridine Ring

The pyridine ring can also participate in radical reactions. One of the most notable examples is the Minisci reaction, which involves the addition of a nucleophilic carbon-centered radical to a protonated heteroaromatic compound. wikipedia.orgnih.gov This reaction is particularly useful for the alkylation of pyridines and typically occurs with high regioselectivity at the 2- and 4-positions. The reaction proceeds through the generation of an alkyl radical, which then attacks the electron-deficient protonated pyridine ring. Subsequent oxidation rearomatizes the ring to yield the alkylated pyridine product. nih.gov

The scope of radical precursors for the Minisci reaction is broad and includes carboxylic acids, alkyl halides, and boronates, among others. nih.gov Another important radical reaction involving pyridine is its dimerization to form bipyridines. For example, the reaction of pyridine with elemental sodium or Raney nickel can selectively produce 4,4'-bipyridine or 2,2'-bipyridine. wikipedia.org Additionally, pyridyl radicals can be generated from halopyridines via photoredox catalysis and subsequently engage in reactions with alkenes. nih.gov

Chemical Transformations Involving the Chloropropyl Side Chain

The chloropropyl side chain in this compound offers a versatile handle for a variety of chemical transformations, primarily centered around the reactivity of the carbon-chlorine bond.

Substitution Reactions at the Chloropropyl Moiety

The chlorine atom at the terminus of the propyl chain is a good leaving group, making the terminal carbon atom susceptible to nucleophilic attack. This allows for a wide range of substitution reactions to introduce diverse functional groups. Common nucleophiles that can displace the chloride ion include:

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding secondary or tertiary amines.

Alkoxides: Treatment with sodium or potassium alkoxides yields ethers.

Cyanide: Nucleophilic substitution with cyanide salts, such as sodium cyanide, results in the formation of a nitrile, which can be further hydrolyzed to a carboxylic acid or reduced to an amine.

Azide: Reaction with sodium azide produces an alkyl azide, which can be subsequently reduced to a primary amine.

Thiolates: Thiolates can displace the chloride to form thioethers.

It is also important to consider that the nitrogen atom of the pyridine ring is itself a nucleophile and can react with alkyl halides. quimicaorganica.org In the case of this compound, an intramolecular reaction can occur where the pyridine nitrogen attacks the electrophilic carbon bearing the chlorine atom, leading to the formation of a cyclized pyridinium salt. The likelihood of this intramolecular cyclization versus an intermolecular substitution reaction with an external nucleophile depends on the reaction conditions and the concentration and nucleophilicity of the external nucleophile.

Table 2: Examples of Nucleophilic Substitution Reactions on the Chloropropyl Side Chain

| Nucleophile | Product Functional Group |

| R-NH₂ (Primary Amine) | Secondary Amine |

| R-O⁻ (Alkoxide) | Ether |

| CN⁻ (Cyanide) | Nitrile |

| N₃⁻ (Azide) | Azide |

| R-S⁻ (Thiolate) | Thioether |

Elimination Reactions for Unsaturated Side Chains

In the presence of a strong, non-nucleophilic base, this compound can undergo an elimination reaction to form an unsaturated side chain. This reaction typically follows an E2 mechanism, where the base abstracts a proton from the carbon atom adjacent to the one bearing the chlorine atom (the β-carbon), and the chloride ion is simultaneously eliminated, resulting in the formation of a double bond.

According to Zaitsev's rule, when there are multiple β-hydrogens that can be removed, the major product of the elimination reaction is the more substituted, and therefore more stable, alkene. libretexts.org In the case of this compound, elimination can lead to the formation of 3-(prop-2-en-1-yl)pyridine or 3-(prop-1-en-1-yl)pyridine. The specific product distribution can be influenced by the choice of base and reaction conditions. The use of a sterically hindered base can favor the formation of the less substituted alkene (Hofmann product).

These elimination reactions provide a valuable route to the synthesis of alkenylpyridine derivatives, which are important intermediates in organic synthesis. google.comnih.gov The formation of these unsaturated side chains introduces a new site of reactivity that can be further functionalized, for example, through addition reactions across the double bond.

Metal-Catalyzed Transformations of Alkyl Halides in Pyridine Contexts

The presence of a primary alkyl chloride on the pyridine ring makes this compound a suitable substrate for a variety of metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic chemistry for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Transition metals like palladium, nickel, and iron are frequently employed to catalyze these transformations. nih.gov

Cross-coupling reactions involving sp³-hybridized alkyl halides, such as the chloropropyl group in this compound, have seen significant advancements. rsc.org These reactions typically follow a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov

Palladium-catalyzed reactions: Palladium complexes are widely used for coupling alkyl halides. rsc.org For instance, Suzuki-Miyaura coupling can be used to form a new carbon-carbon bond by reacting the alkyl halide with an organoboron reagent in the presence of a palladium catalyst and a base. nih.govorganic-chemistry.org Similarly, Negishi coupling utilizes organozinc reagents. uni-muenchen.de The choice of phosphine (B1218219) ligands is crucial in these reactions, as their steric and electronic properties can be tuned to optimize catalyst activity and stability. gessnergroup.comsigmaaldrich.comnih.gov Bulky, electron-rich phosphine ligands often promote the formation of the active catalytic species and facilitate the oxidative addition step, even with less reactive chlorides. nih.govnih.gov

Nickel-catalyzed reactions: Nickel catalysts have emerged as a powerful alternative, particularly for challenging cross-couplings. nih.gov They are often more cost-effective and can exhibit unique reactivity. Nickel-catalyzed cross-electrophile coupling, for example, allows for the reaction between two different electrophiles, such as a heteroaryl halide and an alkyl halide, avoiding the need for pre-formed organometallic nucleophiles. nih.gov

Iron-catalyzed reactions: Iron catalysts are an attractive option due to iron's abundance and low toxicity. While often associated with one-electron radical pathways, iron complexes with specific ligand designs can promote two-electron oxidative addition, similar to palladium and nickel, enabling cross-coupling reactions. nih.gov

A key challenge in reactions with alkyl halides containing β-hydrogens, like this compound, is the potential for a competing β-hydride elimination pathway. nih.gov This side reaction can lead to the formation of an alkene and a reduced arene instead of the desired cross-coupling product. The selection of an appropriate catalyst system, including the metal, ligand, and reaction conditions, is critical to minimize this undesired pathway. nih.gov

The following table summarizes representative metal-catalyzed cross-coupling reactions applicable to alkyl halides in a pyridine context.

| Coupling Reaction | Metal Catalyst | Nucleophile | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Palladium, Nickel | Organoboron Reagents (R-B(OR)₂) | Requires a base for activation of the boron reagent; mild reaction conditions. nih.govorganic-chemistry.org |

| Negishi | Palladium, Nickel | Organozinc Reagents (R-ZnX) | Highly reactive nucleophiles; sensitive to air and moisture. uni-muenchen.de |

| Cross-Electrophile Coupling | Nickel | Another Electrophile (e.g., Alkyl Halide) | Avoids pre-formation of organometallic nucleophiles; uses a stoichiometric metallic reducing agent (e.g., Zinc). nih.gov |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of these transformations is crucial for optimizing reaction conditions and expanding their scope.

Kinetic studies are essential for determining the rate-limiting step of a catalytic cycle and understanding how different components influence the reaction rate. For palladium-catalyzed cross-coupling reactions, the oxidative addition of the alkyl halide to the low-valent metal center is often the rate-determining step. uni-muenchen.de

Spectroscopic techniques are invaluable for identifying reaction intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to observe the formation and consumption of reactants, products, and catalytic species in real-time.

Mass Spectrometry (MS) , particularly Electrospray Ionization Mass Spectrometry (ESI-MS), can detect and characterize transient intermediates in the catalytic cycle, such as palladium-zinc complexes in Negishi couplings. uni-muenchen.de

UV-Visible Spectroscopy can monitor changes in the oxidation state of the metal center during the reaction.

For example, kinetic analysis of Negishi cross-coupling reactions has shown that the oxidative addition step can involve not only the palladium catalyst and the aryl halide but also the organozinc reagent. uni-muenchen.de Spectroscopic studies have also identified catalyst degradation pathways, such as palladium aggregation and cleavage of ligand C-P bonds, which can affect catalyst lifetime and efficiency. uni-muenchen.de

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for investigating reaction mechanisms at a molecular level. acs.orgnih.gov DFT calculations can be used to model the structures and energies of reactants, intermediates, products, and, most importantly, transition states. youtube.com

The transition state is the highest energy point on the reaction pathway and represents the energy barrier that must be overcome for the reaction to proceed. youtube.com By calculating the energy of the transition state, chemists can predict reaction rates and selectivities.

For pyridine functionalization, DFT studies can elucidate the factors controlling regioselectivity. For instance, calculations have shown that electrostatic interactions between the nitrogen atom on the pyridine ring and metal ions in the catalyst play a crucial role in directing where a functional group is added. acs.org In the context of this compound, transition state analysis could help predict the feasibility of oxidative addition at the C-Cl bond versus potential side reactions involving the pyridine ring or β-hydride elimination.

The choice of catalyst and additives is paramount in controlling the outcome of metal-catalyzed reactions involving substrates like this compound.

Catalysts: The identity of the transition metal (e.g., Pd, Ni, Fe) and its oxidation state are fundamental. nih.gov The ligand coordinated to the metal center is equally important. Electron-rich and sterically bulky phosphine ligands, for example, can accelerate the rate-limiting oxidative addition and subsequent reductive elimination steps in palladium-catalyzed couplings. sigmaaldrich.comresearchgate.net The development of specialized ligands has enabled the coupling of previously unreactive substrates, such as aryl chlorides, under milder conditions. sigmaaldrich.com

Additives: Various additives can significantly influence reaction efficiency and selectivity. In Negishi couplings, salt additives like lithium bromide (LiBr) and zinc bromide (ZnBr₂), which are often present from the preparation of the organozinc reagent, can affect the reaction rate. uni-muenchen.de While sometimes detrimental, ZnBr₂ has also been shown to have a rate-enhancing effect in certain systems, potentially by abstracting a halide from the catalyst to generate a more reactive cationic intermediate. uni-muenchen.de In Suzuki reactions, a base is essential to activate the organoboron reagent for the transmetalation step. organic-chemistry.org

The following table details the role of various components in influencing the selectivity and efficiency of these reactions.

| Component | Role | Impact on Reaction |

|---|---|---|

| Metal Center (e.g., Pd, Ni) | Core of the catalyst | Determines the fundamental catalytic cycle (e.g., Pd(0)/Pd(II)) and overall reactivity. nih.gov |

| Ligands (e.g., Phosphines) | Modify catalyst properties | Steric bulk and electron-donating ability influence catalyst stability, activity, and can prevent side reactions like β-hydride elimination. gessnergroup.comnih.govnih.gov |

| Bases (in Suzuki Coupling) | Activates the nucleophile | Essential for the transmetalation step by forming a more nucleophilic "ate" complex with the organoboron reagent. organic-chemistry.org |

| Salt Additives (e.g., ZnBr₂, LiBr) | Modify catalytic environment | Can either inhibit or accelerate the reaction by interacting with the catalyst or reagents. uni-muenchen.de |

Advanced Spectroscopic and Computational Characterization

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are indispensable for confirming the identity and assessing the purity of 3-(3-Chloropropyl)pyridine. Each technique offers unique information about the molecule's atomic arrangement and bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published in publicly accessible literature, the expected chemical shifts and coupling patterns can be reliably predicted based on the analysis of similar substituted pyridines. researchgate.netnih.govmdpi.com

¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the pyridine (B92270) ring and the aliphatic protons of the 3-chloropropyl side chain. The pyridine ring protons, being in an electron-deficient aromatic system, would appear in the downfield region (typically δ 7.0-8.5 ppm). The aliphatic protons would be found in the upfield region, with their chemical shifts influenced by the adjacent pyridine ring and the terminal chlorine atom.

¹³C-NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. chemconnections.org The spectrum would display signals for the five distinct carbons of the pyridine ring and the three carbons of the propyl chain. The aromatic carbons are expected to resonate in the δ 120-150 ppm range, while the aliphatic carbons would appear at higher field (δ 20-50 ppm). The carbon atom bonded to the electronegative chlorine atom would be shifted further downfield compared to the other methylene (B1212753) carbons.

Predicted NMR Data for this compound

This table presents predicted chemical shifts (δ) in ppm. Actual experimental values may vary based on the solvent and other experimental conditions.

| Assignment | Predicted ¹H-NMR Chemical Shift (ppm) & Multiplicity | Predicted ¹³C-NMR Chemical Shift (ppm) |

| Pyridine C2-H | ~8.4 (singlet) | ~150 |

| Pyridine C6-H | ~8.4 (doublet) | ~148 |

| Pyridine C4-H | ~7.5 (doublet of triplets) | ~136 |

| Pyridine C5-H | ~7.2 (doublet of doublets) | ~123 |

| Pyridine C3 | - | ~138 |

| -CH₂- (alpha to ring) | ~2.8 (triplet) | ~30 |

| -CH₂- (beta to ring) | ~2.1 (quintet) | ~32 |

| -CH₂-Cl | ~3.6 (triplet) | ~43 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the pyridine ring and the chloropropyl substituent. pw.edu.pl

Key expected vibrational frequencies include:

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹, characteristic of the pyridine ring. pw.edu.pl

Aliphatic C-H stretching: Found just below 3000 cm⁻¹, corresponding to the methylene groups of the propyl chain.

C=C and C=N ring stretching: A series of bands in the 1400-1600 cm⁻¹ region, which are diagnostic for the pyridine ring. researchgate.netnist.gov

C-Cl stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹, indicating the presence of the alkyl chloride. researchgate.net

Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3050 - 3150 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Pyridine Ring (C=C, C=N) Stretch | 1400 - 1600 |

| C-H Bend | 1300 - 1450 |

| C-Cl Stretch | 600 - 800 |

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound and can provide structural information through analysis of fragmentation patterns.

For this compound (C₈H₁₀ClN), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement. The monoisotopic mass is calculated to be 155.05017 Da. uni.lu

In Electron Ionization Mass Spectrometry (EIMS), the molecule is expected to show a distinct molecular ion peak (M⁺) at m/z 155. The presence of a chlorine atom would be indicated by an isotopic peak at M+2 with an intensity of approximately one-third that of the M⁺ peak. Common fragmentation pathways for this molecule would likely involve:

Loss of a chlorine radical: leading to a fragment at m/z 120.

Cleavage of the propyl chain: Benzylic-type cleavage (beta-cleavage to the ring) is common for alkyl-substituted pyridines, which would result in a fragment ion at m/z 92. nist.govnist.gov

Loss of HCl: A fragmentation involving rearrangement could lead to the loss of a neutral HCl molecule.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would be employed for the detection and quantification of this compound in complex mixtures, offering high sensitivity and selectivity.

Techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy can provide insights into the electronic structure of this compound. The pyridine ring contains π electrons and a nitrogen atom with a non-bonding pair of electrons (n-electrons). Consequently, its UV-Vis spectrum is expected to show absorptions corresponding to π → π* and n → π* electronic transitions. The π → π* transitions are typically of high intensity, while the n → π* transitions are weaker. The presence of the 3-chloropropyl substituent, being an alkyl group, is expected to have a minor bathochromic (red shift) or hypsochromic (blue shift) effect on these transitions compared to unsubstituted pyridine.

Computational Chemistry Approaches to Understanding this compound

Computational chemistry serves as a powerful complement to experimental techniques, providing detailed theoretical insights into molecular properties that can be difficult to measure directly.

Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure and properties of molecules. acs.orgnih.govniscpr.res.in For this compound, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional conformation of the molecule, including bond lengths, bond angles, and dihedral angles.

Model Electronic Properties: Calculate the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution across the molecule. The MEP map can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting sites for intermolecular interactions and chemical reactions. The nitrogen atom of the pyridine ring is expected to be the most electron-rich site.

Predict Spectroscopic Data: DFT calculations can be used to predict vibrational frequencies (IR spectra) and NMR chemical shifts, which can then be compared with experimental data to confirm structural assignments. niscpr.res.indntb.gov.ua Studies on various pyridine derivatives have shown that DFT methods, such as B3LYP, provide a good correlation between calculated and experimental results. niscpr.res.inmanipal.edu

By applying DFT, researchers can gain a fundamental understanding of the electronic nature and reactivity of this compound, guiding its application in further chemical synthesis and materials science. acs.orgresearchgate.net

Ab Initio Methods for Quantum Mechanical Calculations

Ab initio quantum chemistry methods are computational techniques rooted in quantum chemistry that solve the electronic Schrödinger equation without reliance on empirical parameters. wikipedia.org The term ab initio, meaning "from first principles," signifies that these calculations use only fundamental physical constants, the atomic numbers, and the positions of the nuclei in a system as input to predict various chemical properties like molecular structures, energies, and electron densities. wikipedia.org

These methods, including Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Density Functional Theory (DFT), have become essential tools for studying molecular systems. nih.gov For pyridine derivatives, quantum chemical calculations provide valuable insights into their structural, electronic, optical, and thermodynamic properties. journalijar.com

In the context of this compound, ab initio calculations can be employed to determine its optimized molecular geometry. This involves calculating key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, DFT calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p) could be performed to obtain a detailed three-dimensional structure. journalijar.comnih.gov Such studies would elucidate the electronic influence of the chloropropyl group on the pyridine ring and predict properties like the dipole moment and molecular electrostatic potential, which are crucial for understanding its reactivity and intermolecular interactions.

Table 1: Illustrative Geometrical Parameters for this compound Calculated by Ab Initio Methods

| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C2-N1 (Pyridine Ring) | 1.34 Å |

| C3-C7 (Pyridine-Alkyl Link) | 1.51 Å | |

| C9-Cl | 1.80 Å | |

| Bond Angle | C2-N1-C6 | 117.0° |

| C3-C7-C8 | 112.5° | |

| C8-C9-Cl | 110.8° | |

| Dihedral Angle | C4-C3-C7-C8 | 85.0° (gauche) |

Note: The data in this table is illustrative and represents the type of output generated from ab initio calculations.

Molecular Dynamics Simulations of Compound Behavior

Molecular dynamics (MD) is a computational simulation method for analyzing the physical movements of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations generate trajectories that reveal how the system evolves, providing a detailed view of molecular behavior at the atomic level. nih.gov This technique has become a cornerstone in modeling complex systems, from biochemical processes to materials science. mdpi.com

For this compound, MD simulations could be utilized to study its dynamic behavior in various environments, such as in an aqueous solution or interacting with a surface. A typical simulation would involve placing the molecule in a simulation box, often filled with an explicit solvent model like TIP3P water molecules, and applying a force field (e.g., OPLS-2005) to describe the interatomic forces. mdpi.com

These simulations can predict macroscopic properties by analyzing the collective behavior of the molecules. Key applications for this compound would include studying its hydration shell, diffusion characteristics, and potential for self-aggregation. The simulations would track the conformational changes of the flexible propyl chain and the interactions of the pyridine nitrogen and chlorine atom with their surroundings, offering insights that are complementary to static quantum mechanical calculations. nih.govrsc.org

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. The potential energy of a molecule varies with these rotations, and a plot of this energy as a function of the rotational angles forms the potential energy landscape. nih.gov Analyzing this landscape helps identify the most stable conformations (local and global energy minima) and the energy barriers between them (saddle points). nih.gov

The this compound molecule possesses significant conformational flexibility due to the single bonds in its three-carbon side chain. The key dihedral angles that define its conformation are C4-C3-C7-C8 and C3-C7-C8-C9. A systematic conformational search can be performed using computational methods, where these bonds are rotated incrementally and the energy of each resulting structure is calculated using quantum mechanics or molecular mechanics.

The resulting energy landscape would reveal the preferred three-dimensional structures of the molecule. For example, it would determine whether a gauche or anti conformation of the chloropropyl chain relative to the pyridine ring is more stable. This information is critical for understanding its molecular recognition properties and reactivity, as the molecule's shape dictates how it can interact with other chemical species. nih.gov

Table 2: Illustrative Relative Energies of this compound Conformers

| Conformer | Dihedral Angle (C4-C3-C7-C8) | Dihedral Angle (C3-C7-C8-C9) | Relative Energy (kcal/mol) |

| Global Minimum | ~65° (gauche) | ~180° (anti) | 0.00 |

| Local Minimum 1 | ~180° (anti) | ~180° (anti) | +1.2 |

| Local Minimum 2 | ~65° (gauche) | ~70° (gauche) | +2.5 |

| Transition State | ~120° | ~180° | +4.8 |

Note: The data in this table is hypothetical, illustrating how conformational analysis quantifies the stability of different molecular shapes.

Prediction of Reaction Pathways and Selectivity

Computational chemistry provides powerful tools for elucidating reaction mechanisms, identifying transition states, and predicting the selectivity of chemical reactions. rsc.org By modeling the potential energy surface of a reacting system, researchers can calculate the activation energies for different possible pathways, thereby predicting which products are most likely to form. arxiv.org

For this compound, computational methods can be applied to explore its reactivity. The molecule features a nucleophilic pyridine nitrogen and an electrophilic carbon atom attached to the chlorine, which is a good leaving group. This structure suggests the possibility of various reactions, including intramolecular cyclization to form a bicyclic quaternary ammonium (B1175870) salt or intermolecular substitution reactions.

Density Functional Theory (DFT) calculations can be used to model these potential reaction pathways. nih.gov For instance, the transition state for the intramolecular SN2 reaction could be located, and its energy calculated. This activation energy can then be compared to the activation energies for competing intermolecular reactions with other nucleophiles. Such computational studies can explain observed experimental outcomes or predict the feasibility and selectivity of new transformations. chemrxiv.orgmdpi.com These theoretical investigations are crucial for understanding reaction mechanisms and for the rational design of synthetic routes. nih.govnih.gov

Table 3: Illustrative Predicted Activation Energies for Competing Reactions

| Reaction Pathway | Description | Predicted Activation Energy (ΔG‡, kcal/mol) | Predicted Selectivity |

| Pathway A | Intramolecular Cyclization | 18.5 | Minor Product |

| Pathway B | Intermolecular SN2 with Nucleophile X | 15.2 | Major Product |

| Pathway C | Intermolecular SN2 with Nucleophile Y | 22.1 | Not Observed |

Note: This table provides an illustrative example of how computational methods are used to predict reaction outcomes by comparing the energy barriers of different pathways.

Applications in Advanced Organic Synthesis and Material Science

3-(3-Chloropropyl)pyridine as a Versatile Synthetic Intermediate

This compound is a valuable bifunctional molecule that serves as a key building block in the synthesis of a wide array of more complex chemical structures. Its utility stems from the presence of two reactive sites: the pyridine (B92270) ring, which can undergo various substitution reactions, and the chloropropyl side chain, which is susceptible to nucleophilic substitution. This dual reactivity allows for its incorporation into a diverse range of molecular architectures, making it a versatile intermediate in organic synthesis.

The structure of this compound is particularly well-suited for the construction of fused heterocyclic systems. The reactive chloropropyl group can participate in intramolecular cyclization reactions, leading to the formation of new rings fused to the pyridine core. This strategy is a cornerstone in the synthesis of polycyclic aromatic compounds, which are of significant interest in medicinal chemistry and materials science. ias.ac.innih.govnih.gov

The general approach involves the initial functionalization of the pyridine nitrogen or an adjacent carbon atom, followed by an intramolecular reaction with the chloroalkyl chain to form a new heterocyclic ring. This method provides access to a variety of fused pyridine derivatives, such as indolizine and quinolizine core structures, which are present in numerous biologically active natural products and synthetic compounds.

Table 1: Examples of Fused Heterocyclic Systems Accessible from Pyridine Precursors

| Fused Heterocycle Core | General Synthetic Strategy | Potential Application Areas |

| Indolizine | Intramolecular quaternization followed by cyclization | Pharmaceuticals, Agrochemicals |

| Quinolizine | Intramolecular nucleophilic substitution | Natural product synthesis, Medicinal chemistry |

| Pyrido[1,2-a]pyrimidines | Reaction with dinucleophiles | Drug discovery |

This table presents potential synthetic targets based on established reactivity of pyridine derivatives.

The pyridine ring is a privileged scaffold in medicinal chemistry and agrochemical research, appearing in a vast number of bioactive compounds. nih.govnih.govmdpi.com this compound serves as an excellent starting material for introducing the 3-pyridylpropyl moiety into molecules, a substructure found in various pharmacologically active agents and pesticides. researchgate.net

In pharmaceutical development, the pyridine nucleus is often incorporated to enhance the solubility, bioavailability, and target-binding affinity of drug candidates. nih.gov For instance, the synthesis of 3-(pyridine-3-yl)-2-oxazolidinone derivatives, which have shown antibacterial activity, can be envisioned starting from precursors like this compound. nih.gov The chloropropyl chain allows for the facile attachment of the pyridine ring to other molecular fragments, enabling the construction of diverse pharmaceutical scaffolds.

Similarly, in the agrochemical sector, many modern pesticides incorporate a pyridine ring to achieve high efficacy and favorable environmental profiles. nih.gov The synthesis of various herbicides, insecticides, and fungicides involves the use of functionalized pyridines. researchgate.net For example, certain herbicidally active pyridyl-pyrimidine derivatives have been developed, and intermediates like this compound are valuable for accessing such structures. google.com

Table 2: Representative Classes of Bioactive Molecules Containing a Pyridine Moiety

| Class of Compound | Bioactivity | Example Substructure |

| Oxazolidinones | Antibacterial | 3-(Pyridin-3-yl) |

| Pyridyl-pyrimidines | Herbicidal | 2-(3-Pyridyl)-pyrimidine |

| Neonicotinoids | Insecticidal | 6-Chloro-3-pyridylmethyl |

| Strobilurins | Fungicidal | Pyridyloxymethylphenyl |

Combinatorial chemistry is a powerful tool for the rapid synthesis of large numbers of diverse compounds, known as chemical libraries, which are then screened for biological activity. The properties of this compound make it an ideal building block for use in combinatorial library synthesis. The reactive chloropropyl group provides a convenient handle for attaching the pyridine core to a solid support or for reacting with a variety of building blocks in a parallel synthesis format. researchgate.netresearchgate.net

By reacting this compound with a diverse set of nucleophiles, a library of compounds with a common 3-pyridylpropyl core and a variable second fragment can be generated. This approach allows for the systematic exploration of the chemical space around the pyridine scaffold, which can accelerate the discovery of new drug leads. For example, a library of approximately 2000 3-imidazo[1,2-a]pyridin-3-yl-propionic acid amides was prepared in a semiautomated fashion, demonstrating the utility of such building blocks in generating large and diverse compound collections. researchgate.net

Derivatization for Functional Materials and Dyes

The unique electronic and photophysical properties of the pyridine ring make it a desirable component in functional materials and dyes. Derivatization of this compound allows for the incorporation of the pyridyl moiety into larger systems, thereby tuning their optical and electronic characteristics.

Boron-dipyrromethene (BODIPY) dyes are a class of fluorescent molecules with exceptional photophysical properties, including high fluorescence quantum yields and sharp emission peaks. nih.govnih.gov These properties can be finely tuned by modifying the core structure of the dye. The introduction of a pyridine substituent can significantly alter the absorption and emission spectra of BODIPY dyes, as well as their sensitivity to the local environment. rsc.org

While direct synthesis using this compound is not extensively documented, the general synthetic routes to pyridine-substituted BODIPY dyes often involve the condensation of a pyridyl-aldehyde with pyrroles, followed by complexation with a boron source. rsc.orgresearchgate.net The this compound can be readily converted to the corresponding aldehyde, 3-(3-pyridyl)propanal, which can then be used in the synthesis of BODIPY dyes. The propyl linker provides spatial separation between the pyridine unit and the BODIPY core, which can influence the photophysical behavior of the resulting dye.

Table 3: General Photophysical Properties of BODIPY Dyes

| Property | Typical Range | Influence of Pyridyl Substitution |

| Absorption Maximum (λabs) | 480-520 nm | Can induce red or blue shifts |

| Emission Maximum (λem) | 500-540 nm | Can modulate Stokes shift |

| Fluorescence Quantum Yield (ΦF) | Often > 0.8 | Can be sensitive to protonation of the pyridine nitrogen |

| Molar Extinction Coefficient (ε) | > 80,000 M-1cm-1 | Generally remains high |

This table presents general properties of BODIPY dyes; specific values are highly dependent on the substitution pattern. colab.ws

Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis due to the ability of the nitrogen atom to coordinate to a wide range of metal centers. mdpi.comnih.gov The resulting metal complexes are active catalysts for a variety of organic transformations. This compound can be used as a precursor for the synthesis of more elaborate pyridine-based ligands. mdpi.com

The chloropropyl group can be functionalized through nucleophilic substitution to introduce additional donor atoms, leading to the formation of multidentate ligands. For example, reaction with amines or phosphines can yield bidentate or tridentate ligands that can chelate to a metal center, enhancing the stability and modulating the reactivity of the resulting catalyst. rsc.org Vanadium complexes with pyridine derivative ligands, for instance, have been shown to be effective catalysts for deoxygenative transformations. ubc.ca The modular nature of synthesizing ligands from precursors like this compound allows for the systematic tuning of the steric and electronic properties of the catalyst to optimize its performance for a specific reaction.

Late-Stage Functionalization of Complex Molecules Utilizing Chloropropyl Pyridine Derivatives

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that introduces chemical modifications at the final stages of a synthetic sequence. This approach allows for the rapid diversification of complex molecular scaffolds, enabling the exploration of structure-activity relationships (SAR) and the optimization of molecular properties without the need for de novo synthesis. This compound and its derivatives have emerged as valuable reagents in LSF, primarily serving as alkylating agents to introduce the pyridylpropyl moiety onto various substrates. The presence of the reactive chloropropyl group allows for covalent bond formation with nucleophilic sites, such as amines, thiols, and carbanions, within a target molecule.

The incorporation of a pyridine ring can significantly impact the physicochemical and pharmacological properties of a molecule. The basic nitrogen atom of the pyridine can act as a hydrogen bond acceptor, influence solubility, and provide a handle for further chemical modification. The propyl linker offers conformational flexibility, allowing the pyridine moiety to adopt favorable orientations for interacting with biological targets or influencing material properties.

Detailed research has demonstrated the utility of chloropropyl pyridine derivatives in modifying bioactive molecules. For instance, in the development of novel therapeutic agents, derivatives of this compound have been employed to synthesize analogues of established drugs. This strategy allows for the exploration of new chemical space around a known pharmacophore, potentially leading to compounds with improved efficacy, selectivity, or pharmacokinetic profiles.

The following table summarizes a representative example of the late-stage functionalization of a complex molecule using a derivative of this compound.

Table 1: Late-Stage Functionalization of a Piperazine Derivative

| Complex Molecule | Reagent | Reaction Conditions | Functionalized Product | Yield (%) |

|---|

In this example, the secondary amine of 1-(2-methoxyphenyl)piperazine is alkylated with this compound in the presence of a base and a catalyst. This reaction attaches the 3-pyridylpropyl group to the piperazine core, creating a more complex molecule with altered properties. This type of modification is crucial in drug discovery for optimizing the binding of a ligand to its target receptor.

The research in this area underscores the importance of chloropropyl pyridine derivatives as versatile building blocks for the late-stage modification of complex molecules. The ability to readily introduce the pyridylpropyl group provides a valuable tool for chemists to fine-tune the properties of molecules for a wide range of applications in both medicine and material science.

Environmental Considerations and Sustainable Synthesis Approaches

Environmental Impact Assessment of Pyridine (B92270) Derivatives Synthesis

The synthesis of pyridine compounds has traditionally relied on methods that can be detrimental to the environment. An assessment of these impacts is crucial for understanding the need for sustainable alternatives.

Traditional methods for synthesizing pyridine often involve the use of hazardous reagents and produce significant amounts of waste. For instance, conventional synthesis may employ reagents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or molecular chlorine (Cl₂), which are associated with risks of toxicity, corrosiveness, and the generation of hazardous waste ijarsct.co.in. The production process can also lead to the formation of various by-products that require careful disposal. For every ton of coal, which is a natural source of pyridine, between 0.07 and 0.21 pounds of pyridine bases are produced cdc.gov. When pyridine is a component of a commercial chemical product or intermediate, the resulting waste is classified as hazardous, including any contaminated soil, water, or debris from cleanup efforts cdc.gov. Current disposal methods for waste pyridine include high-temperature incineration techniques such as rotary kiln, liquid injection, and fluidized bed incineration cdc.gov.

| Synthesis Method | Hazardous Reagents/By-products | Environmental Concern |

| Traditional Chemical Synthesis | Phosphorus oxychloride (POCl₃), Thionyl chloride (SOCl₂), Molecular chlorine (Cl₂) | Toxicity, Corrosiveness, Hazardous Waste Generation |

| Coal-tar distillation | Pyridine bases, various organic and inorganic compounds | Contamination of soil and water |

Pyridine and its derivatives can be released into the environment through various industrial activities, including their manufacturing and use in pharmaceuticals, agrochemicals, and as solvents nih.govnih.gov. These compounds can enter the atmosphere, water, and soil, where their transport and fate are governed by their physicochemical properties.